4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline
Overview
Description
4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline, also known as AGK2, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies and has become an essential tool in the field of molecular biology.
Mechanism of Action
4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline acts as a competitive inhibitor of SIRT1 by binding to its catalytic domain. This binding prevents the deacetylation of acetylated proteins, leading to their accumulation and altered cellular functions. This compound has also been shown to induce the acetylation of p53, a tumor suppressor protein, leading to its stabilization and increased transcriptional activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and improve glucose metabolism. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in various assays. It has also been shown to have low toxicity and can be used in vivo. However, this compound has some limitations, including its specificity for SIRT1 and its potential off-target effects.
Future Directions
There are several future directions for the use of 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline in scientific research. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is to investigate its effects on other cellular processes, including autophagy and DNA damage repair. Additionally, the development of more specific inhibitors of SIRT1 may lead to the discovery of new therapeutic targets.
Synthesis Methods
The synthesis of 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline involves the condensation of 9-acridinylamine with the protected dipeptide Boc-Gly-His-OMe, followed by the addition of Boc-Lys(Alloc)-OH and Boc-Gly-OH. The final product is obtained after the removal of the protecting groups using TFA/H2O.
Scientific Research Applications
4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline has been extensively used in scientific research as an inhibitor of the NAD-dependent deacetylase Sirtuin 1 (SIRT1). SIRT1 is a protein that regulates various cellular processes, including metabolism, DNA damage repair, and aging. This compound has been shown to inhibit the deacetylase activity of SIRT1, leading to the accumulation of acetylated proteins and altered cellular functions.
properties
IUPAC Name |
(2S)-N-[2-[4-(acridin-9-ylamino)anilino]acetyl]-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N10O4/c36-16-6-5-11-29(44-35(49)30(43-31(46)18-37)17-24-19-38-21-40-24)34(48)45-32(47)20-39-22-12-14-23(15-13-22)41-33-25-7-1-3-9-27(25)42-28-10-4-2-8-26(28)33/h1-4,7-10,12-15,19,21,24,29-30,39H,5-6,11,16-18,20,36-37H2,(H,41,42)(H,43,46)(H,44,49)(H,45,47,48)/t24?,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHRPMUOLJFLMT-WVQMWBIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NCC(=O)NC(=O)C(CCCCN)NC(=O)C(CC5C=NC=N5)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NCC(=O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5C=NC=N5)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923643 | |
Record name | N-{1-[(2-{4-[(Acridin-9(10H)-ylidene)amino]anilino}-1-hydroxyethylidene)amino]-6-amino-1-oxohexan-2-yl}-2-[(2-amino-1-hydroxyethylidene)amino]-3-(4H-imidazol-4-yl)propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
121034-91-1 | |
Record name | 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121034911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{1-[(2-{4-[(Acridin-9(10H)-ylidene)amino]anilino}-1-hydroxyethylidene)amino]-6-amino-1-oxohexan-2-yl}-2-[(2-amino-1-hydroxyethylidene)amino]-3-(4H-imidazol-4-yl)propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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